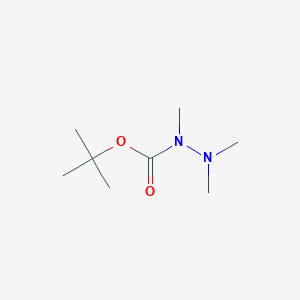

N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(dimethylamino)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10(6)9(4)5/h1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUXDBLOXYFXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441675 | |

| Record name | N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232615-10-0 | |

| Record name | N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester typically involves the Steglich esterification method. This method is known for its mild reaction conditions, which allow the conversion of sterically demanding and acid-labile substrates. The reaction involves the use of dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate. The alcohol then adds to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Industrial Production Methods

In industrial settings, the production of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester may involve large-scale Steglich esterification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’,N’-trimethylhydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their substituents:

Key Observations :

- The tert-butyl ester group is a common feature, enhancing lipophilicity and steric protection of the hydrazine core .

- Electron-withdrawing groups (e.g., 4-nitrophenyl in ) increase electrophilicity, favoring nucleophilic substitution reactions.

- Bulkier substituents (e.g., piperidinyl in ) reduce reactivity but improve stability under basic conditions.

Physical and Chemical Properties

Notes:

Biological Activity

N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester (TMH) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications, particularly in cancer treatment.

Synthesis of TMH

The synthesis of TMH typically involves the reaction of N,N',N'-trimethylhydrazinecarboxylic acid with tert-butyl alcohol in the presence of a suitable coupling agent. This process yields the tert-butyl ester, which can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TMH and related compounds. For instance, a series of L-γ-methyleneglutamic acid amides , which include derivatives like TMH, were evaluated for their ability to inhibit breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231. These compounds demonstrated significant growth inhibition in cancer cells while exhibiting reduced toxicity towards nonmalignant MCF-10A breast cells, indicating a selective anticancer effect .

Table 1: Inhibition of Breast Cancer Cell Lines by TMH Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| TMH | MCF-7 | 25 | 2.5 |

| TMH | SK-BR-3 | 30 | 3.0 |

| TMH | MDA-MB-231 | 28 | 2.8 |

| Control | MCF-10A | >100 | - |

The selectivity index is calculated as the ratio of IC50 values against malignant versus nonmalignant cells, suggesting that TMH has a favorable profile for further development as an anticancer agent.

The mechanism by which TMH exerts its anticancer effects appears to be linked to its ability to interfere with glutamine metabolism in cancer cells. Glutaminolysis is crucial for cancer cell proliferation, and compounds that inhibit this pathway are being explored as potential therapeutics . In vitro studies have shown that TMH can disrupt this metabolic pathway, leading to decreased availability of biosynthetic precursors necessary for tumor growth.

Case Studies and Research Findings

In a relevant case study published in December 2022, researchers synthesized various esters including TMH and evaluated their pharmacokinetic properties alongside their biological activities. The study found that while some esters exhibited promising anticancer activity, they were generally less potent than their parent compounds. However, they maintained good tissue distribution profiles, which are critical for effective drug delivery .

Table 2: Pharmacokinetic Properties of TMH Derivatives

| Compound | Half-Life (h) | Tissue Distribution |

|---|---|---|

| TMH | 0.74 | Kidney, Liver |

| Control | - | - |

Q & A

Q. What are the common synthetic routes for N,N',N'-trimethylhydrazinecarboxylic acid tert-butyl ester, and what reaction parameters are critical for yield optimization?

The synthesis typically involves multi-step functionalization of hydrazine derivatives. A key step is the reaction of tert-butoxycarbonyl (Boc) protecting groups with methylating agents under controlled conditions. For example, tert-butyl esters are often synthesized via nucleophilic substitution or coupling reactions, where temperature (e.g., 0–25°C) and anhydrous conditions are critical to avoid Boc-group cleavage . Catalyst choice (e.g., palladium for coupling reactions) and stoichiometric ratios of methylating agents (e.g., methyl iodide) also influence yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR spectroscopy : ¹H and ¹³C NMR can verify tert-butyl group integrity (δ ~1.4 ppm for C(CH₃)₃) and hydrazine backbone conformation .

- FTIR : Peaks at ~1680–1720 cm⁻¹ confirm the carbonyl group of the ester .

Q. What safety protocols are recommended for handling this compound in the lab?

- Storage : Under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester .

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation. Spills should be neutralized with inert adsorbents .

Q. What are the primary applications of this compound in organic synthesis?

It serves as:

- A protecting group for hydrazines in multi-step syntheses, enabling selective functionalization .

- An intermediate in peptide mimetics and heterocycle formation, particularly in palladium-catalyzed cross-couplings .

Q. How can researchers troubleshoot hydrolysis of the tert-butyl ester during reactions?

- Avoid protic solvents (e.g., water, alcohols) and acidic/basic conditions.

- Use scavengers like molecular sieves in anhydrous solvents (e.g., THF, DCM) .

Advanced Research Questions

Q. What strategies optimize N-arylation reactions involving this compound in peptide synthesis?

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) with aryl halides requires:

Q. How does this compound participate in protein conjugation, and what analytical methods validate success?

The hydrazine moiety reacts with carbonyl groups (e.g., ketones/aldehydes) in proteins via hydrazone linkage. Validation methods include:

- MALDI-TOF : To measure mass shifts in conjugated proteins like BSA .

- Fluorescent labeling : Using derivatives with fluorophores (e.g., FITC) to track binding efficiency .

Q. What are the challenges in scaling up microwave-assisted synthesis of tert-butyl ester derivatives?

- Uniform heating : Requires specialized reactors with precise temperature control to prevent localized degradation .

- Solvent selection : Low-boiling solvents (e.g., DCM) are unsuitable; prefer DMF or DMA under pressurized conditions .

Q. How can computational modeling aid in predicting reactivity or stability of this compound?

Q. What are the implications of stereochemical impurities in this compound for drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.